![molecular formula C16H12BrN5O2 B2398366 (5-Bromopyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1251710-16-3](/img/structure/B2398366.png)
(5-Bromopyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(5-Bromopyridin-3-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H12BrN5O2 and its molecular weight is 386.209. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Agents : Compounds with pyrazole, pyrimidine, and oxadiazole moieties, similar in complexity to the requested compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives exhibited significant antimicrobial and higher anticancer activity compared to reference drugs, suggesting the potential of these compounds in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Extended π-Conjugated Systems
- Extended π-Conjugated Systems : The synthesis of bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines as extended π-conjugated systems for potential applications in materials science, demonstrating the versatility of pyridine and pyrazine derivatives in constructing complex molecular architectures (Shaabani et al., 2009).
Synthesis Methodologies
- Innovative Synthesis Methods : Research into efficient synthesis methodologies for pyridine and related derivatives is vital for enabling the production of novel compounds with potential applications in drug development and materials science. For example, a new method for preparing (2-aminopyridin-4-yl)methanol, a precursor to more complex compounds, demonstrates the ongoing innovation in synthesis techniques (Lifshits, Ostapchuk, & Brel, 2015).
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O2/c17-12-5-10(6-18-7-12)16(23)22-8-11(9-22)15-20-14(21-24-15)13-3-1-2-4-19-13/h1-7,11H,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTBCZJGZMKEEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)Br)C3=NC(=NO3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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